molecular formula C22H18BrNO3 B214331 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214331
M. Wt: 424.3 g/mol
InChI Key: GKDVMUWSSXNQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of tyrosinase by binding to its active site, thereby preventing the conversion of tyrosine to melanin. Similarly, it can inhibit acetylcholinesterase by binding to its active site and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one are diverse and depend on the specific application. For example, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound can protect against oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility. It can be used in a wide range of applications, from studying enzyme inhibition to investigating the mechanism of action of antitumor agents. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of this compound. For example, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. Additionally, its potential toxicity and side effects are not well characterized, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One potential area of investigation is the development of more potent and selective inhibitors of enzymes such as tyrosinase and acetylcholinesterase. Additionally, this compound could be further explored as a fluorescent probe for detecting metal ions in biological samples. Finally, the potential applications of this compound in the treatment of various diseases, such as cancer and inflammation, could be further investigated.

Synthesis Methods

The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the condensation of 2-acetylnaphthalene with ethyl 3-bromo-2-oxo-2H-indole-1-carboxylate in the presence of a base. This reaction yields the desired product, which can be purified by recrystallization or chromatography. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has a wide range of potential applications in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. It can also act as a potent inhibitor of various enzymes such as tyrosinase and acetylcholinesterase. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.

properties

Product Name

5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H18BrNO3

Molecular Weight

424.3 g/mol

IUPAC Name

5-bromo-1-ethyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one

InChI

InChI=1S/C22H18BrNO3/c1-2-24-19-10-9-17(23)12-18(19)22(27,21(24)26)13-20(25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,27H,2,13H2,1H3

InChI Key

GKDVMUWSSXNQOL-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.